molecular formula C8H16O B14598215 2,2,3,3-Tetramethyloxolane CAS No. 58770-23-3

2,2,3,3-Tetramethyloxolane

Cat. No.: B14598215
CAS No.: 58770-23-3
M. Wt: 128.21 g/mol
InChI Key: CDLDJGNSVFBIAG-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyloxolane is a heterocyclic organic compound with the molecular formula C8H16O. It is a derivative of oxolane (tetrahydrofuran) where four hydrogen atoms are replaced by methyl groups. This compound is known for its stability and non-polar characteristics, making it a valuable solvent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetramethyloxolane can be synthesized through the cyclodehydration of 2,3-dimethylhexane-2,3-diol using acid catalysts. Zeolites have been shown to be particularly high-yielding, but sulfuric acid can also be used . The reaction typically involves heating the diol in the presence of the acid catalyst to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound often involves bio-based routes. One such method starts with methyl levulinate, which undergoes triple methylation using methyl magnesium chloride to yield 2,3-dimethylhexane-2,3-diol. This diol is then converted to high-purity this compound by cyclodehydration using H-BEA zeolites .

Mechanism of Action

The mechanism by which 2,2,3,3-Tetramethyloxolane exerts its effects is primarily through its role as a solvent. Its non-polar nature allows it to dissolve a wide range of organic compounds, facilitating various chemical reactions. The steric hindrance provided by the four methyl groups prevents the formation of peroxides, enhancing its stability .

Properties

CAS No.

58770-23-3

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,2,3,3-tetramethyloxolane

InChI

InChI=1S/C8H16O/c1-7(2)5-6-9-8(7,3)4/h5-6H2,1-4H3

InChI Key

CDLDJGNSVFBIAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1(C)C)C

Origin of Product

United States

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